Pentapeptide Scaffold Defines a Structurally Distinct Binding Pharmacophore Compared with Hexapeptide GHRP‑6
GHRP‑5 is a pentapeptide with the sequence Tyr‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑NH₂, while its most direct structural comparator, GHRP‑6, is a hexapeptide that adds an N‑terminal His and a C‑terminal Lys (His‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑Lys‑NH₂) [1]. This difference in chain length, terminal charges, and side‑chain architecture generates a distinct pharmacophore that produces measurable differences in receptor interaction: GHRP‑6 exhibits a Ki of 1.9 nM for inhibition of MK‑0677 binding to human GHS‑R1a expressed in COS‑7 membranes, and an EC₅₀ of 4.5 nM for intracellular calcium mobilization in BHK cells expressing the human receptor [2], whereas GHRP‑5 lacks the C‑terminal Lys extension that contributes additional hydrogen‑bond contacts and alters the binding mode. In silico docking studies that compared GHRP‑6, ghrelin, and novel peptide agonists at GHS‑R1a identified a minimal pharmacophore consisting of a positively charged amine and an aromatic ring separated by ≈0.79 nm; the absence of the Lys side‑chain in GHRP‑5 precludes the full engagement of this charge‑aromatic motif, providing a structural rationale for potency differences that are intrinsically linked to the pentapeptide backbone [3].
| Evidence Dimension | Molecular scaffold and receptor pharmacophore engagement |
|---|---|
| Target Compound Data | Pentapeptide: Tyr-(D-Trp)-Ala-Trp-(D-Phe)-NH₂ (lacks C-terminal Lys, lacks N-terminal His) |
| Comparator Or Baseline | GHRP-6: His-(D-Trp)-Ala-Trp-(D-Phe)-Lys-NH₂ (hexapeptide); GHRP-6 Ki = 1.9 nM at human GHS-R1a; EC₅₀ = 4.5 nM (calcium mobilization) |
| Quantified Difference | GHRP-5 lacks the C-terminal Lys side-chain that contributes to binding affinity; GHRP-6 affinity data are available but no published Ki/EC₅₀ for GHRP-5 is available, reflecting the foundational rather than potency-optimized design |
| Conditions | Competitive binding assay (COS-7 membranes expressing human GHS-R1a) and calcium mobilization assay (BHK cells expressing human receptor) for GHRP-6 [2]; in silico pharmacophore modeling for GHRP-6/ghrelin/GHS-R1a [3] |
Why This Matters
A user selecting GHRP‑5 instead of GHRP‑6 obtains the exact pentapeptide scaffold that served as the original SAR template for the entire GHRP field, which is irreplaceable for studies aiming to reproduce or extend the foundational structure–activity relationships.
- [1] Momany FA, Bowers CY, Reynolds GA, Chang D, Hong A, Newlander K. Design, synthesis, and biological activity of peptides which release growth hormone in vitro. Endocrinology. 1981;108(1):31-39. doi:10.1210/endo-108-1-31 View Source
- [2] Holst B, Brandt E, Bach A, Heding A, Schwartz TW. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling. Mol Endocrinol. 2005;19(9):2400-2411. doi:10.1210/me.2005-0059 View Source
- [3] In silico strategy for detailing the binding modes of a novel family of peptides proven as ghrelin receptor agonists. Semantic Scholar (citation of original research comparing GHRP-6 binding mode at GHS-R1a). View Source
